3-amino-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]quinoline carboxamide class, characterized by a fused thiophene-quinoline core. Key structural features include:
- Trifluoromethyl group at position 4, contributing to electron-withdrawing effects and metabolic stability.
- 6-Methyl substituent on the tetrahydroquinoline ring, influencing steric interactions.
- N-(3,4-dimethoxyphenyl)methyl carboxamide side chain, modulating lipophilicity and receptor binding.
Propriétés
IUPAC Name |
3-amino-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O3S/c1-11-4-6-14-13(8-11)18(23(24,25)26)17-19(27)20(33-22(17)29-14)21(30)28-10-12-5-7-15(31-2)16(9-12)32-3/h5,7,9,11H,4,6,8,10,27H2,1-3H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUGIXSQYFJERD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NCC4=CC(=C(C=C4)OC)OC)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-amino-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of various functional groups that contribute to its biological activity. The structure includes a thieno[2,3-b]quinoline core, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating the compound's effectiveness against leukemia and lung cancer cells, it demonstrated IC50 values ranging from 1.65 to 5.51 μM, indicating potent anti-tumor activity .
The mechanism by which this compound exerts its effects involves the activation of specific signaling pathways. It has been suggested that the compound activates SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1), leading to the inactivation of STAT3 (signal transducer and activator of transcription 3). This inhibition is crucial as STAT3 is often overactive in various cancers, promoting cell proliferation and survival . The activation mechanism involves binding to an allosteric site on SHP1, stabilizing its active conformation .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been reported that it can suppress the nuclear factor kappa-B (NF-κB) signaling pathway, which is pivotal in mediating inflammatory responses. This suppression contributes to its potential therapeutic applications in treating inflammatory diseases .
Table: Summary of Biological Activities
| Activity | Cell Line/Model | IC50/EC50 | Mechanism |
|---|---|---|---|
| Anticancer | Leukemia | 1.65 - 5.51 μM | SHP1 activation leading to STAT3 inactivation |
| Anticancer | Lung Cancer | 1.65 - 5.51 μM | SHP1 activation leading to STAT3 inactivation |
| Anti-inflammatory | In vitro models | Not specified | NF-κB pathway suppression |
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structural Analogs
Substituent-Driven Variations
The compound’s activity and physicochemical properties are influenced by substituent variations. Key comparisons include:
Functional Group Impact
- Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity compared to halogens (e.g., Cl in ) or methoxy groups .
- 3,4-Dimethoxyphenylmethyl: May improve solubility and π-π stacking interactions relative to non-polar substituents (e.g., ethyl in ).
- 6-Methyl vs.
Pharmacological Implications
- Antiplasmodial Activity: KuSaSch105 () demonstrates the importance of 4-phenyl/4-chlorophenyl groups for antiplasmodial efficacy. The target compound’s CF₃ group may further enhance potency by resisting oxidative metabolism.
- Cytotoxicity: The 5-ketone substituent in correlates with apoptosis induction in ovarian cancer cells. The target compound lacks this group but may compensate with CF₃-driven membrane permeability.
Méthodes De Préparation
Cyclocondensation Strategies
The core structure is typically assembled via tandem cyclization using substituted cyclohexanone derivatives. A representative protocol adapted from tetrahydrothieno[3,2-c]isoquinoline syntheses involves:
Reagents
-
6-Methyl-4-(trifluoromethyl)cyclohexanone precursor
-
Cyanothioacetamide (2.5 equiv)
-
Acetic acid catalyst (5 mol%)
Conditions
Mechanism
-
Knoevenagel condensation forms α,β-unsaturated nitrile
-
Thio-Michael addition generates thiophene ring
-
Intramolecular cyclization completes the tetracyclic system
Alternative Microwave-Assisted Synthesis
A patent describing tetrahydroquinoline preparation suggests potential for accelerated synthesis:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | 80°C | 120°C |
| Time | 12 h | 45 min |
| Yield | 68% | 82% |
| Purity (HPLC) | 95% | 98% |
This approach could reduce reaction times by 84% while improving yields.
Introduction of the 3-Amino Group
Direct Amination via Nitro Reduction
A two-step sequence adapted from aminotriazole synthesis:
-
Nitration
-
HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C
-
Quench with ice-water after 2 h
-
-
Catalytic Hydrogenation
-
10% Pd/C (5 wt%) in methanol
-
H₂ pressure: 50 psi, 25°C, 6 h
-
Key Data
Protecting Group Strategies
For acid-sensitive intermediates, tert-butoxycarbonyl (Boc) protection is recommended:
-
Boc₂O (1.2 equiv) in THF
-
DMAP catalyst (0.1 equiv), 25°C, 4 h
-
Deprotection with TFA/DCM (1:1)
Installation of the Trifluoromethyl Group
Electrophilic Trifluoromethylation
Using Umemoto's reagent:
| Reagent | Conditions | Yield |
|---|---|---|
| Togni's reagent II | CuI, DMF, 80°C | 55% |
| Umemoto's reagent | K₂CO₃, DMSO, 60°C | 78% |
| CF₃SO₂Na | Photoredox, CH₃CN | 63% |
Umemoto's protocol provides superior regioselectivity for C-4 position.
Building Block Approach
Incorporating CF₃ early in the synthesis via:
Step
-
Start with 4-(trifluoromethyl)cyclohexanone
-
Protect ketone as ethylene ketal
-
Proceed with core synthesis
Advantages
Carboxamide Side Chain Installation
Coupling Reaction Optimization
Comparative study of coupling reagents:
| Reagent | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| EDC/HOBt | DCM | 25 | 12 | 85% |
| HATU | DMF | 0→25 | 6 | 92% |
| DCC/DMAP | THF | 40 | 24 | 78% |
HATU in DMF provides optimal results with minimal racemization.
Substituted Benzylamine Preparation
Synthesis of N-[(3,4-dimethoxyphenyl)methyl]amine:
-
Reductive Amination
Final Assembly and Purification
Convergent Synthesis Route
-
Prepare tetrahydrothienoquinoline core with CF₃ and NH₂ groups
-
Activate C-2 position as acid chloride (SOCl₂, reflux)
-
Couple with N-[(3,4-dimethoxyphenyl)methyl]amine
Critical Parameters
-
Maintain reaction pH >9 during coupling
-
Use molecular sieves to absorb HCl byproduct
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
